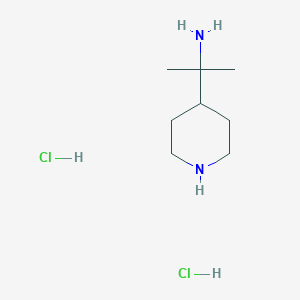

2-(Piperidin-4-yl)propan-2-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

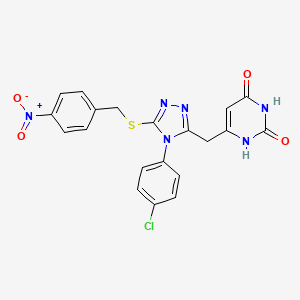

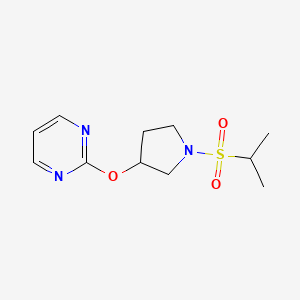

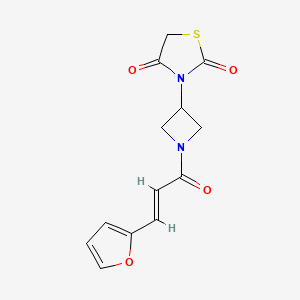

“2-(Piperidin-4-yl)propan-2-amine dihydrochloride” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular weight of “this compound” is 273.25 . The IUPAC name is 2-piperidin-4-ylpropan-2-amine; dihydrochloride .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Physical and Chemical Properties Analysis

The physical form of “this compound” is powder . It has a storage temperature of 2-8°C .Scientific Research Applications

1. Pharmacological Characterization in Opioid Receptors

A compound similar to 2-(Piperidin-4-yl)propan-2-amine dihydrochloride, namely PF-04455242, has been characterized as a κ-opioid receptor antagonist. This compound showed high affinity for human, rat, and mouse κ-opioid receptors, with reduced affinity for human μ-opioid receptors and negligible affinity for δ-opioid receptors. This research suggests potential applications in treating depression and addiction disorders due to its antidepressant-like efficacy and ability to attenuate behavioral effects of stress (Grimwood et al., 2011).

2. Structural Analysis in X-ray Investigations

In a study focusing on isomers of a compound involving a piperidine ring, X-ray crystallography was employed to understand structural variations. This research contributes to the understanding of how structural changes in piperidine compounds, like this compound, can influence their properties and interactions (Gzella et al., 1999).

3. Synthesis in Glycosidase Inhibitors

A study involving the synthesis of polyhydroxylated indolizidines, which includes the formation of a piperidine ring through an intramolecular Mannich-type reaction, highlights potential applications in glycosidase inhibition. This may have implications for the use of this compound in biochemical applications, particularly in the development of glycosidase inhibitors (Baumann et al., 2008).

4. Antibacterial Activity in Agricultural Pathogens

A study synthesized derivatives of a compound similar to this compound and tested them for antimicrobial activities against pathogens affecting tomato plants. This indicates potential applications in agriculture, particularly in controlling bacterial and fungal infections in plants (Vinaya et al., 2009).

5. Application in Alkaloid Synthesis

Research into the synthesis of piperidin-4-ones via gold catalysis, employing secondary amines, suggests applications in the field of alkaloid synthesis. This method demonstrates a selective approach towards less-substituted alkyl groups and highlights the synthetic potential in creating compounds like this compound for use in alkaloid-related studies (Cui et al., 2009).

Mechanism of Action

Future Directions

Piperidines and their derivatives have a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area.

Properties

IUPAC Name |

2-piperidin-4-ylpropan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-8(2,9)7-3-5-10-6-4-7;;/h7,10H,3-6,9H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJBBCNYFHWAHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNCC1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864441-10-1 |

Source

|

| Record name | 2-(piperidin-4-yl)propan-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)

![7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2405457.png)

![4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2405460.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2405465.png)

![2-(1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2405469.png)

![N-(4-methoxybenzyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2405473.png)